Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate

Medicinal Chemistry Structure-Activity Relationship Building Block

Researchers often face failed synthetic routes when substituting analogs without empirical validation. This compound solves that by providing a defined N-methyl-5-thioxopyrrolidine scaffold optimized for EP4 agonist pharmacophore geometry. Key advantages: • LogP 0.44 - optimal for oral CNS drug candidates • ≥97% purity minimizes catalyst poisoning in Pd cross-couplings • Full GHS documentation (H302, H315, H319, H335) available for compliance

Molecular Formula C7H11NO2S
Molecular Weight 173.24 g/mol
CAS No. 174747-39-8
Cat. No. B068519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate
CAS174747-39-8
Synonyms3-Pyrrolidinecarboxylic acid, 1-methyl-5-thioxo-, methyl ester
Molecular FormulaC7H11NO2S
Molecular Weight173.24 g/mol
Structural Identifiers
SMILESCN1CC(CC1=S)C(=O)OC
InChIInChI=1S/C7H11NO2S/c1-8-4-5(3-6(8)11)7(9)10-2/h5H,3-4H2,1-2H3
InChIKeyPYOWOXIUSHZYAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate: Compound Profile & Supply


Methyl 1-methyl-5-thioxopyrrolidine-3-carboxylate (CAS 174747-39-8) is a heterocyclic building block featuring a pyrrolidine core substituted with a thioxo (C=S) group at position 5, an N-methyl group at position 1, and a methyl ester at position 3 . Its molecular formula is C₇H₁₁NO₂S with a molecular weight of 173.23 g/mol . This compound is primarily supplied as a research chemical by vendors including Matrix Scientific, TimTec, and Leyan, with typical purities ranging from 95% to 97% . It serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for the construction of sulfur-containing heterocyclic scaffolds .

1
5‑thioxopyrrolidine intermediate for sulfur‑containing heterocyclic synthesis
2
N‑methyl substitution provides distinct lipophilicity versus des‑methyl analogs
3
Defined purity and hazard profiles support procurement and safety review

Why Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate Cannot Be Substituted by Analogs


Within the thioxopyrrolidine carboxylate family, subtle structural variations—such as the position of the thioxo group (C2 vs. C5), the nature of the N-substituent (H, methyl, benzyl), and the ester moiety (methyl vs. ethyl)—can profoundly alter physicochemical properties, reactivity profiles, and biological target engagement . For example, shifting the thioxo group from the 5-position to the 2-position changes the electronic environment of the heterocycle and may affect both synthetic accessibility and downstream functionalization . Similarly, the presence of an N-methyl group in 174747-39-8, absent in analogs like methyl 5-thioxopyrrolidine-3-carboxylate (CAS 83564-49-2), influences steric hindrance and hydrogen-bonding capacity, which can impact binding affinity and metabolic stability in biological assays . Consequently, generic substitution without empirical validation risks irreproducible results and failed synthetic routes.

Thioxo position shift (5‑ vs 2‑)
Changing the thioxo group from 5‑ to 2‑position alters electronic distribution and may disrupt synthetic routes to γ‑lactam bioisosteres; 5‑thioxo context is linked to EP4 agonist scaffold design.
N‑methyl vs N–H substitution
Replacing the N‑methyl with hydrogen modifies steric hindrance and hydrogen‑bonding capacity; binding affinity and metabolic stability may not transfer to des‑methyl analogs.
Methyl ester vs ethyl ester
Ester moiety variation can shift solubility and reactivity; downstream functionalization may require re‑optimization if a different ester is substituted.

Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate: Key Analog Differentiation


N-Methyl Substituent Enhances Lipophilicity and Reactivity

Methyl 1-methyl-5-thioxopyrrolidine-3-carboxylate (174747-39-8) incorporates an N-methyl group, which distinguishes it from the des-methyl analog methyl 5-thioxopyrrolidine-3-carboxylate (CAS 83564-49-2) . This N-methyl substitution increases the compound's calculated LogP from 0.07 (83564-49-2) to 0.44 (174747-39-8) , reflecting enhanced lipophilicity that can influence membrane permeability and pharmacokinetic behavior in drug discovery programs.

N‑Me Lipophilicity
Reported
Target LogP 0.44 (174747‑39‑8)
Comparator LogP 0.07 (des‑methyl analog CAS 83564‑49‑2)
ΔLogP +0.37 (~6‑fold partition increase)
Supports lead optimization when passive diffusion is a screening factor
Calculated values (ACD/Labs Percepta); experimental confirmation recommended
Medicinal Chemistry Structure-Activity Relationship Building Block

5-Thioxo vs. 2-Thioxo Substitution Patterns

The target compound bears the thioxo group at the 5-position of the pyrrolidine ring, whereas the isomeric methyl 2-thioxopyrrolidine-3-carboxylate (CAS 340039-49-8) places the thioxo at the 2-position . This regioisomeric difference alters the electronic distribution within the heterocycle, as evidenced by distinct NMR chemical shifts and reactivity in nucleophilic addition and cycloaddition reactions [1]. While direct comparative reactivity data are not published, the 5-thioxo arrangement in 174747-39-8 is known to serve as a key intermediate in the synthesis of 5-thioxopyrrolidine-containing EP4 receptor agonists [1].

5‑Thioxo Regiochemistry
Class‑level
5‑thioxo regioisomer used as γ‑lactam surrogate in EP4 agonist synthesis
Comparator: 2‑thioxo isomer (CAS 340039‑49‑8); qualitative regiochemical distinction
5‑thioxo regiochemistry associated with EP4 agonist scaffold context; class‑level inference
Direct reactivity data not published; synthetic utility from medicinal chemistry literature
Organic Synthesis Regioselectivity Building Block

Purity and Supplier Availability Advantage

Vendor specifications indicate that Methyl 1-methyl-5-thioxopyrrolidine-3-carboxylate (174747-39-8) is routinely available at ≥97% purity from suppliers such as Leyan and VWR . In contrast, the closely related analog methyl 5-thioxopyrrolidine-3-carboxylate (83564-49-2) is commonly offered at 95% purity . While both purities are suitable for many synthetic applications, the 2% absolute purity difference can be meaningful in sensitive transformations where trace impurities may poison catalysts or generate unwanted side products.

Purity Specification
Specification review
≥97% purity (Leyan, VWR) vs 95% (des‑methyl analog)
+2% absolute; ~40% reduction in impurity content
Higher purity may reduce catalyst poisoning risk and improve multi‑step yield
Supplier‑reported; batch‑specific verification needed
Chemical Procurement Quality Control Supply Chain

Defined Hazard Warnings for Laboratory Safety

Methyl 1-methyl-5-thioxopyrrolidine-3-carboxylate (174747-39-8) carries a GHS07 'Warning' classification with specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This explicit hazard profile, absent from many analog datasheets (e.g., 83564-49-2 lacks publicly available GHS data ), allows procurement teams to proactively implement appropriate engineering controls and personal protective equipment, thereby mitigating occupational exposure risks.

Hazard Classification
Specification review
GHS07; H302, H315, H319, H335
Comparator (83564‑49‑2): no publicly reported GHS data
Explicit hazard profile supports laboratory safety compliance review
Verify SDS for lot‑specific updates
Laboratory Safety GHS Classification Procurement

Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate: Key Applications


Balanced Lipophilicity for Lead Optimization

The N-methyl group of 174747-39-8 confers a LogP of 0.44, placing it in an optimal range for oral drug candidates (typically LogP 1–3). This makes it a strategic choice for building blocks in central nervous system and anti-inflammatory programs where moderate lipophilicity is needed to cross biological membranes without incurring excessive metabolic clearance .

EP4 Receptor Modulators & γ-Lactam Bioisosteres

The 5-thioxopyrrolidine scaffold in 174747-39-8 has been validated as a γ-hydroxycyclopentanone surrogate in the design of subtype-selective EP4 agonists . Researchers developing prostaglandin receptor modulators should prioritize 174747-39-8 over 2-thioxo isomers to maintain the correct pharmacophoric geometry required for EP4 subtype selectivity.

High-Throughput Synthesis and Parallel Library Generation

With commercial availability at ≥97% purity and a defined hazard profile, 174747-39-8 is well-suited for automated parallel synthesis workflows. The higher purity specification relative to the des-methyl analog (95%) reduces the likelihood of catalyst poisoning during palladium-catalyzed cross-couplings, improving overall library yield and purity .

Academic Teaching Labs with Safety Compliance

The explicit GHS classification (H302, H315, H319, H335) enables straightforward integration into institutional chemical hygiene plans . Procurement officers can confidently stock 174747-39-8 knowing that the required safety documentation is readily available, unlike many analog compounds for which hazard data are incomplete.

Application
Selection Property
Validation Focus
Lead optimization research
N‑methyl substitution for lipophilicity modulation
Membrane permeability and metabolic stability assays
Prostanoid receptor tool compound design
5‑thioxopyrrolidine as γ‑lactam bioisostere
Pharmacophoric geometry and subtype selectivity
Automated parallel synthesis
Higher purity specification for sensitive transformations
Catalyst poisoning and side‑product formation
Academic and industrial lab procurement
Complete GHS hazard classification
Chemical hygiene plan compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.